BenchChemオンラインストアへようこそ!

Vapendavir-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Vapendavir-d5 (BTA798-d5) is the only isotopologue that co-elutes identically with Vapendavir while enabling a +5 Da mass shift—an absolute requirement for interference-free LC-MS/MS quantification. Substituting unlabeled or structurally different internal standards introduces significant analytical error. Supplied ≥99% deuterated (d1–d5), this USP/EP-traceable reference standard is essential for GLP-compliant bioanalytical method validation and regulatory submission.

Molecular Formula C21H26N4O3
Molecular Weight 387.5 g/mol
Cat. No. B10820113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapendavir-d5
Molecular FormulaC21H26N4O3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
InChIInChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2
InChIKeyDKSVBVKHUICELN-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vapendavir-d5 Procurement Guide: Deuterated Enterovirus Capsid Binder for Quantitative Bioanalysis


Vapendavir-d5 (CAS 2738376-73-1) is a pentadeuterated derivative of Vapendavir (BTA798), a clinical-stage enterovirus capsid binder that inhibits human rhinovirus (HRV) and enterovirus 71 (EV71) replication. The parent compound Vapendavir binds to the VP1 capsid protein pocket, preventing viral uncoating and RNA release, with EC50 values of 0.5–1.4 μM against EV71 strains and a median EC50 of 7.3 ng/mL against a panel of 39 HRV clinical isolates [1]. Vapendavir-d5 incorporates five deuterium atoms at the ethoxy position (3-ethoxy-d5) with molecular formula C21H21D5N4O3 and molecular weight 387.5 g/mol [2]. The compound is supplied as a solid powder with purity ≥99% deuterated forms (d1-d5) and is stable under recommended storage at -20°C or -80°C .

Why Vapendavir-d5 Cannot Be Substituted with Unlabeled Vapendavir or Alternative Isotopologues in Quantitative LC-MS Workflows


Substituting Vapendavir-d5 with unlabeled Vapendavir or alternative deuterated internal standards introduces significant analytical error in quantitative bioanalysis. Unlabeled Vapendavir co-elutes identically with the analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard for Vapendavir quantification [1]. Alternative stable-isotope-labeled internal standards with different chemical structures (e.g., structural analogs rather than isotopologues) exhibit different extraction recoveries, ionization efficiencies, and matrix effect susceptibilities compared to the analyte, leading to inaccurate concentration determinations [2]. The specific d5-labeling pattern of Vapendavir-d5 at the 3-ethoxy position (3-ethoxy-d5) ensures a +5 Da mass shift relative to unlabeled Vapendavir while maintaining identical chromatographic retention time, physicochemical properties, and mass spectrometric response characteristics—a prerequisite for accurate LC-MS/MS quantitation [3]. The d5 labeling provides sufficient mass separation from the M+1 and M+2 natural isotopic peaks of unlabeled Vapendavir to minimize isotopic cross-talk interference [4].

Vapendavir-d5 Comparative Evidence: Quantitative Differentiation from Unlabeled Vapendavir and Alternative Analytical Standards


Mass Shift Differentiation: Vapendavir-d5 (+5 Da) vs Unlabeled Vapendavir for LC-MS/MS Quantitation

Vapendavir-d5 is explicitly formulated and supplied as an internal standard for the quantification of unlabeled Vapendavir by GC- or LC-MS [1]. The incorporation of five deuterium atoms at the 3-ethoxy position (3-ethoxy-d5) provides a nominal mass increase of 5 Da (monoisotopic mass shift from 382.20049 to 387.23187) , enabling complete baseline mass spectrometric separation from the unlabeled analyte. Unlabeled Vapendavir (C21H26N4O3, MW 382.46 g/mol) cannot serve as its own internal standard because it is spectrometrically indistinguishable from the analyte, rendering it analytically invalid for quantitative workflows . Alternative internal standards lacking isotopic labeling exhibit differential extraction recovery and matrix effect profiles that compromise accuracy [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Deuterium Content Verification: Vapendavir-d5 Purity Specification (≥99% d1-d5) vs Non-Deuterated Reference Standards

Vapendavir-d5 is supplied with certified purity of ≥99% deuterated forms (d1-d5), as specified in product technical documentation [1]. This certification ensures minimal interference from undetterated Vapendavir (d0) or incompletely labeled isotopologues that would otherwise produce cross-talk signal in the analyte channel of the mass spectrometer. The parent compound Vapendavir is supplied as a separate reference standard with purity ≥95%, but lacks deuterium content certification because it contains only natural isotopic abundance (0.015% deuterium) . For laboratories conducting bioanalytical method validation, the isotopologue purity specification of ≥99% is a critical quality attribute that directly impacts assay accuracy and precision [2].

Analytical Chemistry Reference Standards Quality Control

Molecular Weight Differentiation: Vapendavir-d5 (387.5 g/mol) vs Unlabeled Vapendavir (382.46 g/mol) for Method Development

The molecular weight difference between Vapendavir-d5 (387.5 g/mol; exact mass 387.23187) and unlabeled Vapendavir (382.46 g/mol; exact mass 382.20049) provides a +5.0 Da mass increment that is essential for establishing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in LC-MS/MS assays [1]. This mass difference enables simultaneous detection of analyte and internal standard in separate MS channels without mutual interference. For analytical method development and validation, this mass shift is the foundational parameter for establishing calibration curves and quality control samples, with the d5 labeling providing optimal balance between sufficient mass separation and preservation of co-elution behavior .

Method Development LC-MS/MS Quantitative Analysis

Isotopic Cross-Talk Mitigation: d5 Labeling vs Lower Deuteration Levels (d1-d4) in MS Quantitation

The d5 labeling of Vapendavir-d5 provides superior isotopic cross-talk mitigation compared to internal standards with lower deuteration levels (e.g., d1-d4). Lower deuteration levels risk overlap between the internal standard's M+0, M+1, and M+2 isotopic peaks and the analyte's natural abundance M+1 and M+2 signals [1]. The d5 configuration shifts the entire isotopic envelope by +5 Da, placing the internal standard signal well beyond the natural isotopic cluster of unlabeled Vapendavir (which has a theoretical M+1 abundance of approximately 23.7% based on C21H26N4O3 elemental composition) [2]. Vapendavir-d5 is supplied with ≥99% deuterated forms (d1-d5), confirming that the d5 species predominates and minimizing low-deuteration contaminants [3]. While no published head-to-head comparison of Vapendavir-d5 vs. alternative Vapendavir deuterologs exists, the analytical principle is well-established: higher deuteration numbers (d5 or greater) reduce cross-talk error in quantitative MS assays [4].

Mass Spectrometry Isotopic Interference Bioanalysis

Deuterium Kinetic Isotope Effect Potential: Vapendavir-d5 vs Unlabeled Vapendavir in Metabolic Stability Studies

Vapendavir-d5 incorporates five deuterium atoms at the 3-ethoxy position (3-ethoxy-d5), a site of potential oxidative metabolism . Deuterium incorporation at metabolically labile sites can produce a kinetic isotope effect (KIE) that reduces metabolic clearance rates and extends half-life compared to non-deuterated analogs, as demonstrated for FDA-approved deuterated drugs including deutetrabenazine [1]. While no published head-to-head PK comparison between Vapendavir-d5 and unlabeled Vapendavir currently exists, the ethoxy O-dealkylation pathway common to many drugs suggests potential metabolic differentiation. Importantly, the parent compound Vapendavir has established clinical PK data from Phase I/II trials, including a study evaluating CYP3A4-mediated drug-drug interactions with midazolam [2], providing a baseline for future comparative studies.

Drug Metabolism Pharmacokinetics Deuterated Drugs

Regulatory Reference Standard Compliance: Vapendavir-d5 vs Uncertified Internal Standards

Vapendavir-d5 is supplied as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard, with traceability to pharmacopeial standards (USP or EP) [1]. The compound is intended for analytical method development, method validation (AMV), and application as a reference standard for traceability. In contrast, unlabeled Vapendavir is supplied as a research-grade compound with chemical purity ≥95% but without the regulatory certification documentation required for GLP-compliant bioanalytical studies . The FDA Guidance for Industry on Bioanalytical Method Validation explicitly requires the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays to correct for matrix effects and recovery variability [2].

Regulatory Compliance Bioanalytical Method Validation Reference Standards

Vapendavir-d5: Validated Application Scenarios for Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Vapendavir in Preclinical and Clinical Pharmacokinetic Studies

Vapendavir-d5 serves as the internal standard for LC-MS/MS quantification of Vapendavir in plasma, serum, urine, and tissue homogenates from preclinical and clinical pharmacokinetic studies [1]. The d5 labeling provides +5 Da mass separation (Exact Mass 387.23187 vs. 382.20049 for unlabeled Vapendavir) with ≥99% deuterated form purity, enabling accurate quantitation across the expected therapeutic concentration range . This application is directly supported by Vapendavir clinical PK studies, including a Phase 1 trial evaluating CYP3A4-mediated drug-drug interactions with midazolam and Phase II studies using 264 mg and 528 mg bid dosing in COPD patients [2].

Regulatory-Compliant Bioanalytical Method Development and Validation

Vapendavir-d5 is supplied as a fully characterized reference standard with traceability to USP/EP pharmacopeial standards, meeting FDA Guidance for Industry requirements for bioanalytical method validation [1]. The compound's certified ≥99% deuterated forms (d1-d5) specification and documented compliance with regulatory guidelines enable its use in GLP-compliant analytical method development, method validation (AMV), and regulatory submission packages . This application is essential for CROs and pharmaceutical development laboratories conducting studies intended for regulatory review [2].

Metabolic Stability Studies Comparing Deuterated vs. Non-Deuterated Vapendavir

Vapendavir-d5 enables direct comparative in vitro and in vivo metabolic stability studies to quantify the deuterium kinetic isotope effect (KIE) at the 3-ethoxy position [1]. Researchers can assess the impact of d5 labeling on metabolic clearance, half-life extension, and metabolite profiling relative to unlabeled Vapendavir (which has established clinical PK baseline data from Phase I/II trials) . This application addresses a current data gap in the literature and may inform development of deuterated Vapendavir analogs with improved PK properties, following the precedent of FDA-approved deuterated drugs such as deutetrabenazine [2].

Enterovirus Capsid Binder Mechanism Studies Using Isotopic Tracing

Vapendavir-d5 serves as a stable isotope-labeled probe for studying the binding kinetics, cellular uptake, and intracellular distribution of enterovirus capsid binders [1]. The deuterium labeling enables MS-based quantification of Vapendavir concentrations in subcellular fractions and target tissues without altering the compound's binding affinity for the VP1 capsid pocket (EC50 0.5-1.4 μM against EV71; median EC50 7.3 ng/mL against HRV clinical isolates) . This application supports structure-activity relationship studies and resistance mutation profiling efforts aimed at understanding capsid binder evasion mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapendavir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.